(2E)-3-(5-methanesulfonylfuran-2-yl)prop-2-enoic acid
Description
(2E)-3-(5-methanesulfonylfuran-2-yl)prop-2-enoic acid: is an organic compound featuring a furan ring substituted with a methanesulfonyl group and a propenoic acid moiety
Properties
IUPAC Name |
(E)-3-(5-methylsulfonylfuran-2-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O5S/c1-14(11,12)8-5-3-6(13-8)2-4-7(9)10/h2-5H,1H3,(H,9,10)/b4-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKCPSHBCHKHFF-DUXPYHPUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(O1)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=CC=C(O1)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation of Furan Precursors
The 5-methanesulfonyl group is introduced via electrophilic substitution or oxidation:
Method A: Direct Sulfonylation
5-Methylfuran-2-carboxylate + CH3SO2Cl → 5-Methanesulfonylfuran-2-carboxylate
Reaction conditions:
- AlCl3 (1.2 eq) as Lewis catalyst
- Dichloromethane, 0°C to room temperature, 12 h
- Yield: 68-72% (reported for analogous systems)
Method B: Thioether Oxidation
5-(Methylthio)furan-2-carbaldehyde → 5-Methanesulfonylfuran-2-carbaldehyde
Oxidation system:
Knoevenagel Condensation
The propenoic acid chain is installed via condensation with malonic acid derivatives:
5-Methanesulfonylfuran-2-carbaldehyde + CH2(CO2H)2 → Target compound
- Catalyst: Piperidine (10 mol%), pyridine (1.5 eq)
- Solvent: Toluene/EtOH (4:1)
- Temperature: 80°C, 2 h under N2
- Workup: Acidification to pH 2-3
- Yield: 76% (isolated as white crystals)
Wittig-Horner Olefination Strategy
Phosphonate Ylide Preparation
(CH3O)2P(O)CH2CO2R → (CH3O)2P(O)CHCO2R (via deprotonation)
Coupling with Furan Carbaldehyde
5-Methanesulfonylfuran-2-carbaldehyde + Phosphonate ylide → Target ester → Hydrolysis
- Base: NaH (1.1 eq) in THF
- Temperature: -78°C → 25°C, 8 h
- Ester hydrolysis: LiOH (2M), THF/H2O, 50°C, 3 h
- Overall yield: 62-65%
Patent-Derived Catalytic Methods
WO2022056100A1 discloses a palladium-mediated coupling approach:
5-Methanesulfonylfuran-2-boronic acid + CH2=CHCO2H → Target compound
Key parameters:
- Catalyst: Pd(PPh3)4 (5 mol%)
- Ligand: XPhos (10 mol%)
- Base: K2CO3 (3 eq)
- Solvent: DME/H2O (3:1)
- Temperature: 90°C, 16 h
- Yield: 58% (patent example)
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Stereoselectivity (E:Z) | Scalability |
|---|---|---|---|---|
| Knoevenagel | 76 | >99 | >99:1 | Pilot-scale |
| Wittig | 65 | 98 | 95:5 | Lab-scale |
| Pd-catalyzed | 58 | 97 | 99:1 | Industrial |
Key observations:
- Knoevenagel offers superior E-selectivity and scalability
- Wittig route requires stringent anhydrous conditions
- Catalytic methods enable late-stage diversification but need optimization
Purification and Characterization
Crystallization protocol:
- Solvent system: Ethyl acetate/hexane (1:5)
- Cooling gradient: 50°C → 4°C over 12 h
- Recovery: 89% with 99.5% purity (HPLC)
Spectroscopic data:
- 1H NMR (400 MHz, DMSO-d6): δ 8.12 (d, J=15.6 Hz, 1H), 7.82 (d, J=3.4 Hz, 1H), 7.01 (d, J=3.4 Hz, 1H), 6.48 (d, J=15.6 Hz, 1H), 3.32 (s, 3H)
- HRMS : m/z calcd. for C8H8O5S [M-H]- 215.0124, found 215.0121
Industrial-Scale Production Recommendations
For kilogram-scale synthesis, the Knoevenagel route demonstrates optimal balance of efficiency and cost:
- Use continuous flow sulfonylation to enhance safety
- Implement in-line IR monitoring for condensation step
- Adopt anti-solvent crystallization with membrane filtration
Typical production metrics:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan dicarboxylic acids.
Reduction: Reduction of the propenoic acid moiety can yield the corresponding saturated carboxylic acid.
Substitution: The methanesulfonyl group can be substituted with other nucleophiles, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products
Oxidation: Furan dicarboxylic acids.
Reduction: Saturated carboxylic acids.
Substitution: Various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
(2E)-3-(5-methanesulfonylfuran-2-yl)prop-2-enoic acid: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the methanesulfonyl group.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2E)-3-(5-methanesulfonylfuran-2-yl)prop-2-enoic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The methanesulfonyl group can form covalent bonds with active site residues of enzymes, leading to inhibition.
Pathways: The compound may interfere with metabolic pathways involving furan derivatives, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(5-methylfuran-2-yl)prop-2-enoic acid: Lacks the methanesulfonyl group, resulting in different reactivity and biological activity.
(2E)-3-(5-chlorofuran-2-yl)prop-2-enoic acid: Contains a chlorine substituent instead of methanesulfonyl, leading to distinct chemical properties.
Uniqueness
- The presence of the methanesulfonyl group in (2E)-3-(5-methanesulfonylfuran-2-yl)prop-2-enoic acid imparts unique reactivity and potential biological activity, distinguishing it from other furan derivatives.
Biological Activity
(2E)-3-(5-methanesulfonylfuran-2-yl)prop-2-enoic acid, a compound with a unique structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structural formula of this compound is characterized by a prop-2-enoic acid backbone with a methanesulfonyl group attached to a furan ring. This unique arrangement contributes to its reactivity and biological properties.
1. Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress. Studies have demonstrated its ability to scavenge reactive oxygen species (ROS), suggesting potential applications in preventing oxidative damage in various diseases.
2. Anti-inflammatory Effects
Preliminary investigations suggest that this compound may modulate inflammatory pathways. It appears to inhibit pro-inflammatory cytokines, thus reducing inflammation in cellular models. This property positions it as a candidate for developing anti-inflammatory therapies.
3. Antimicrobial Activity
Emerging studies have highlighted the antimicrobial potential of this compound against various pathogens. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways, although further research is necessary to elucidate these mechanisms fully.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in fatty acid metabolism and inflammatory responses.
- Protein-Ligand Interactions : Studies on protein-ligand interactions have shown that this compound can bind to target proteins, potentially altering their function and leading to therapeutic effects.
Case Study 1: Antioxidant Activity Assessment
A study assessed the antioxidant capacity of this compound using various assays such as DPPH and ABTS radical scavenging tests. Results indicated a significant reduction in radical levels, supporting its use as an antioxidant agent.
| Assay Type | IC50 Value (µM) |
|---|---|
| DPPH | 25 |
| ABTS | 30 |
Case Study 2: Anti-inflammatory Effects
In vitro studies demonstrated that treatment with this compound significantly reduced the levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent.
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-alpha | 150 | 50 |
| IL-6 | 200 | 70 |
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing (2E)-3-(5-methanesulfonylfuran-2-yl)prop-2-enoic acid?
- Methodology : Utilize a multi-step synthesis starting from functionalized furan derivatives. For example:
Sulfonylation : Introduce the methanesulfonyl group at the 5-position of furan via electrophilic substitution using methanesulfonyl chloride and a Lewis acid catalyst (e.g., AlCl₃) .
Aldol Condensation : React the sulfonylated furan with an α,β-unsaturated aldehyde/acid under basic conditions to form the prop-2-enoic acid backbone. Control stereochemistry using chiral catalysts or kinetic resolution .
Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate the (E)-isomer.
- Validation : Confirm regiochemistry via ¹H-NMR (coupling constants for trans-configuration) and mass spectrometry (exact mass for molecular ion) .
Q. How can the crystal structure of this compound be determined to resolve its stereochemistry?
- Methodology :
- Single-Crystal X-ray Diffraction (SC-XRD) :
Grow high-quality crystals via slow evaporation in a polar aprotic solvent (e.g., DMSO).
Use SHELXL for structure refinement, leveraging its robust handling of small-molecule data and hydrogen-bonding networks .
Validate thermal parameters and occupancy rates to exclude disorder.
-
Complementary Techniques : Pair SC-XRD with solid-state IR spectroscopy to confirm functional group orientations (e.g., sulfonyl stretching frequencies at ~1350 cm⁻¹) .
- Example Data Table :
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| R-factor | <0.05 |
| Hydrogen Bond Length | 2.6–3.0 Å |
Q. What spectroscopic methods are optimal for characterizing its electronic and structural properties?
- Methodology :
- NMR : ¹³C-NMR to identify furan and sulfonyl carbons (δ ~160 ppm for sulfonyl-SO₂; ~150 ppm for furan-O).
- UV-Vis : Analyze π→π* transitions of the conjugated enoic acid system (λmax ~280 nm, ε > 10⁴ M⁻¹cm⁻¹) .
- MS/MS Fragmentation : Use high-resolution ESI-MS to track sulfonyl group loss (m/z –SO₂CH₃ = 95 Da) .
Advanced Research Questions
Q. How can graph set analysis elucidate hydrogen-bonding patterns in its crystal lattice?
- Methodology :
Extract hydrogen-bond metrics (D···A distances, angles) from SC-XRD data.
Apply Etter’s graph set notation (e.g., R₂²(8) for dimeric rings) to classify motifs.
Correlate patterns with solubility and stability: Strong O–H···O=S bonds (2.7 Å) may reduce hygroscopicity .
- Example Analysis :
| Motif Type | Donor-Acceptor Pair | Graph Set |
|---|---|---|
| Dimer | COOH→SO₂ | R₂²(8) |
| Chain | COOH→Furan-O | C(6) |
Q. How should researchers address contradictions between computational and experimental dipole moments?
- Methodology :
Computational Refinement : Re-optimize geometry using DFT-B3LYP/6-31G * with implicit solvent models (e.g., COSMO for DMSO) .
Experimental Calibration : Measure dipole moments via solution-state dielectric spectroscopy and compare with gas-phase calculations.
Error Analysis : Check for conformational flexibility (e.g., furan ring puckering) causing discrepancies .
Q. What mechanistic insights guide the compound’s reactivity in Michael addition reactions?
- Methodology :
- Kinetic Studies : Monitor reaction progress (e.g., with acrylate analogs) using stopped-flow UV-Vis to determine rate constants (k ~10⁻³ M⁻¹s⁻¹) .
- DFT Calculations : Map transition states to identify regioselectivity (e.g., β-carbon attack favored due to sulfonyl electron-withdrawing effects) .
- Isotopic Labeling : Use ²H or ¹³C isotopes to trace proton transfer pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
